molecular formula C16H15N5O3 B14981917 2-(2-methoxyphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-(2-methoxyphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B14981917
M. Wt: 325.32 g/mol
InChI Key: KEIIFRDSUMUWII-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a methoxyphenoxy group and a tetrazolylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of nitro groups can produce amines .

Scientific Research Applications

2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes or receptors, while the tetrazolylphenyl group may enhance binding affinity and specificity. These interactions can modulate biological processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to its combination of methoxyphenoxy and tetrazolylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H15N5O3/c1-23-14-4-2-3-5-15(14)24-10-16(22)18-12-6-8-13(9-7-12)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22)

InChI Key

KEIIFRDSUMUWII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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